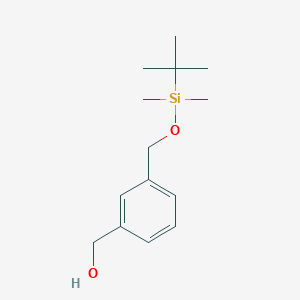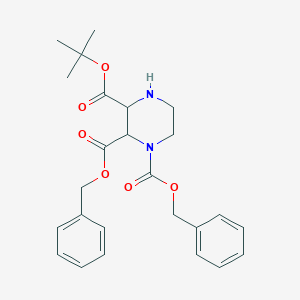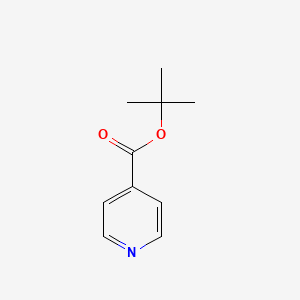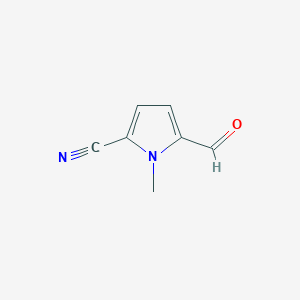
(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol
Übersicht
Beschreibung
(3-((Tert-butyldimethylsilyloxy)methyl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis due to its unique protective properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a phenylmethanol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenylmethanol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms the tert-butyldimethylsilyloxy group.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, although the silyl ether group is typically stable under mild reducing conditions.
Substitution: The tert-butyldimethylsilyloxy group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the silyl protecting group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of phenylmethanol derivatives without the silyl protecting group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
- Utilized in the synthesis of biologically active compounds where selective protection and deprotection of functional groups are required.
Industry:
- Employed in the production of pharmaceuticals and fine chemicals where precise control over functional group reactivity is necessary.
Wirkmechanismus
The compound exerts its effects primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyloxy group is stable under a variety of conditions, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups on the molecule. The silyl group can be removed under specific conditions, revealing the hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
- (3-(Trimethylsilyloxy)methyl)phenylmethanol
- (3-(Triisopropylsilyloxy)methyl)phenylmethanol
Comparison:
- Stability: The tert-butyldimethylsilyloxy group provides greater steric hindrance compared to trimethylsilyloxy, offering enhanced stability.
- Reactivity: The larger size of the tert-butyldimethylsilyloxy group can influence the reactivity and selectivity of subsequent reactions.
- Applications: While all these compounds serve as protecting groups, the choice depends on the specific requirements of the synthesis, such as stability and ease of removal.
Eigenschaften
IUPAC Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-9,15H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQUDNKABQIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6-Trimethylimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)

![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)





![N-(1-((6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3156066.png)




